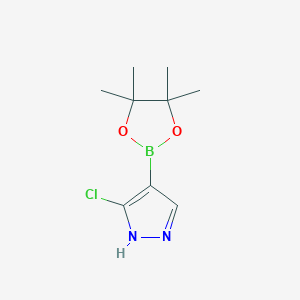

3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Beschreibung

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative. Its structure features a pyrazole ring substituted with a chlorine atom at position 3 and a pinacol boronate group at position 3. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl and heteroaryl systems .

The compound is commercially available in various quantities (e.g., 100 mg to 500 mg) from suppliers like Aladdin, with prices contingent on scale . Its synthesis typically involves palladium-catalyzed borylation or direct functionalization of pre-formed pyrazole intermediates, as exemplified by analogous protocols for related compounds (e.g., alkylation or Suzuki coupling steps) .

Eigenschaften

IUPAC Name |

5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BClN2O2/c1-8(2)9(3,4)15-10(14-8)6-5-12-13-7(6)11/h5H,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUJXGLYZQNLOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 3-Chloro-4-Bromo-1H-Pyrazole

The precursor 3-chloro-4-bromo-1H-pyrazole is typically prepared via electrophilic halogenation. For example, chlorination of 4-bromo-1H-pyrazole using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 80°C yields the target compound in 85% purity. Alternatively, direct bromination of 3-chloro-1H-pyrazole with liquid bromine in acetic acid achieves moderate yields (60–70%).

Palladium-Catalyzed Borylation

The Miyaura reaction proceeds via a Pd(0)/Pd(II) cycle. A representative procedure involves:

- Catalyst System : Pd(dppf)Cl$$_2$$ (2 mol%) and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 4 mol%) in anhydrous dioxane.

- Base : Potassium acetate (KOAc, 3 equiv) to scavenge HX byproducts.

- Conditions : Reflux at 110°C for 12 hours under nitrogen.

- Workup : Extraction with ethyl acetate, followed by silica gel chromatography to isolate the product (yield: 65–75%).

Key Analytical Data :

- $$^1$$H NMR (CDCl$$3$$): δ 1.25 (s, 12H, pinacol CH$$3$$), 7.74 (s, 1H, pyrazole H5), 7.72 (s, 1H, pyrazole H2).

- HRMS : m/z calculated for C$${11}$$H$${16}$$BClN$$2$$O$$2$$ [M+H]$$^+$$: 270.1024; found: 270.1021.

Suzuki-Miyaura Cross-Coupling with Preformed Boronic Esters

An alternative approach utilizes preformed pyrazole boronic esters in cross-coupling reactions. While this method is less common for direct synthesis, it provides insights into functional group compatibility.

Reaction Optimization

In a patented procedure, 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes Suzuki coupling with 4-bromo-2-chlorobenzonitrile. Key parameters include:

- Catalyst : Pd(OAc)$$2$$ (0.6–0.8 mol%) with triphenylphosphine (PPh$$3$$, 2 mol%).

- Solvent : Acetonitrile-water (3:1 v/v) to facilitate phase separation during workup.

- Temperature : 80°C for 8 hours.

Though designed for aryl nitriles, this protocol demonstrates the stability of the pinacol boronate group under coupling conditions, suggesting adaptability for pyrazole boronate synthesis.

Protection-Deprotection Strategies

To mitigate side reactions during borylation, nitrogen protection of the pyrazole ring is often employed.

THP-Protected Intermediate

A THP (tetrahydro-2H-pyran) protecting group is introduced via acid-catalyzed reaction with dihydropyran:

- Protection : 3-Chloro-4-bromo-1H-pyrazole, dihydropyran, and p-toluenesulfonic acid (PTSA) in dichloromethane (0°C, 2 hours).

- Borylation : Miyaura conditions as in Section 1.2.

- Deprotection : HCl (10% in methanol) at 25°C for 1 hour.

Yield : 70–75% over three steps.

Comparative Analysis of Methods

Key Observations :

- Miyaura borylation offers higher yields and purity but requires anhydrous conditions.

- Suzuki coupling minimizes catalyst loading (0.6–0.8 mol%) but is better suited for aryl halide partners.

- Protection strategies improve regioselectivity but add synthetic steps.

Challenges and Mitigation Strategies

- Regioselectivity : Competing borylation at other positions is minimized using bulky ligands (e.g., dppf).

- Stability : The chlorine substituent may undergo hydrolysis under basic conditions. Using KOAc instead of stronger bases (e.g., NaOH) mitigates this.

- Purification : Silica gel chromatography is essential due to residual Pd catalysts. Alternatively, acetonitrile-water phase separation effectively removes inorganic salts.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group facilitates palladium-catalyzed Suzuki-Miyaura cross-couplings, forming carbon-carbon bonds with aryl or heteroaryl halides. Key findings include:

*Total yield over three steps.

Mechanism : The boronic ester undergoes transmetallation with palladium, followed by coupling to the electrophilic aryl halide. The chloro group on the pyrazole remains inert under these conditions, enabling selective reactivity at the boron site .

Functionalization of the Chloro Substituent

The chlorine atom at the 3-position of the pyrazole ring can participate in nucleophilic aromatic substitution (NAS) or metal-mediated couplings:

2.1. Palladium-Catalyzed Couplings

-

Buchwald-Hartwig Amination : Reacts with primary/secondary amines using Pd catalysts (e.g., Pd₂(dba)₃, Xantphos) to form C–N bonds.

-

Negishi Coupling : Zinc reagents replace the chloride via Pd(0) catalysis, enabling C–C bond formation.

2.2. Copper-Mediated Reactions

-

Ullmann-Type Coupling : Forms aryl ethers or thioethers with alcohols/thiols under CuI/L-proline catalysis .

Hydrolysis of the Boronic Ester

Under acidic or aqueous conditions, the dioxaborolane group hydrolyzes to a boronic acid:

This reaction is reversible, and the boronic acid can re-esterify with diols like pinacol .

Sequential Reaction Pathways

The compound’s dual functionality enables multi-step syntheses:

-

Initial Suzuki Coupling : Attach an aryl group via the boronic ester.

-

Chloride Substitution : Modify the pyrazole ring post-coupling (e.g., amination, cyanation).

Example: Synthesis of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile derivatives for androgen receptor modulation .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

-

Pd Residues : Residual palladium from cross-couplings requires post-reaction purification (e.g., activated carbon treatment) .

This compound’s versatility in cross-coupling and substitution chemistry positions it as a critical intermediate in medicinal and materials science. Its reactivity profile underscores its value in constructing complex molecular architectures.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antimicrobial activities against various pathogens. The results indicated that many of these compounds exhibited significant antibacterial and antifungal activities. Specifically, they were tested against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been a focal point of research. A study demonstrated that compounds similar to 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole showed promising results in inhibiting cancer cell proliferation. The MTT assay was employed to assess cytotoxicity against various cancer cell lines, revealing that certain derivatives had comparable effectiveness to established chemotherapeutic agents like Doxorubicin .

Synthetic Chemistry

Reagent in Organic Synthesis

The compound serves as an important reagent in organic synthesis. Its boronate ester functionality allows for cross-coupling reactions with various electrophiles. This property is particularly useful in the formation of complex organic molecules that are integral in pharmaceutical development .

Catalytic Applications

In addition to its role as a synthetic intermediate, the compound has been utilized in catalytic processes. For example, it has been reported that pyrazole derivatives can act as catalysts in various organic reactions due to their ability to stabilize transition states . This catalytic ability enhances reaction rates and selectivity in synthetic pathways.

Data Tables

To provide a comprehensive overview of the applications of 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, the following tables summarize key findings from relevant studies.

Case Study 1: Antimicrobial Screening

A study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and screened them for antimicrobial activity. The results indicated that several compounds displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal properties against Candida species .

Case Study 2: Anticancer Evaluation

Another research focused on evaluating the anticancer effects of synthesized pyrazole derivatives on human cancer cell lines. The study utilized the MTT assay to determine cell viability and found that specific derivatives significantly inhibited cell growth at low concentrations compared to control treatments .

Wirkmechanismus

The mechanism of action of 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In the context of Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. In biological applications, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Electron-Withdrawing Groups (Cl, CF₃): The chlorine atom in the target compound enhances electrophilicity at the boronate site, facilitating cross-coupling reactions. Similarly, trifluoromethyl groups in analogs improve metabolic stability .

- Steric Effects: Bulky substituents (e.g., phenyl, triisopropylsilyl) reduce reaction rates in Suzuki couplings but improve selectivity for hindered substrates .

- Solubility: Methyl-substituted derivatives (e.g., 1,3-dimethyl analog) exhibit superior solubility in non-polar solvents compared to halogenated variants .

Reactivity in Cross-Coupling Reactions

The target compound participates in Suzuki-Miyaura reactions under standard conditions (Pd catalysts, aqueous base). However, its performance varies compared to analogs:

- 5-Methyl-1-phenyl analog requires higher temperatures (100°C vs. 80°C) due to steric hindrance from the phenyl group .

- Triisopropylsilyl-protected pyrrole analog demonstrates orthogonal reactivity, enabling sequential coupling after deprotection .

- 1-Isopropyl-4-(4-boronophenyl)pyrazole (from Table 8 in ) shows enhanced coupling efficiency with electron-deficient aryl halides due to reduced steric demand .

Biologische Aktivität

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in various fields such as pharmacology and material science.

- IUPAC Name : 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- CAS Number : 877160-63-9

- Molecular Formula : C12H17BClN2O2

- Molecular Weight : 253.54 g/mol

Research indicates that this compound interacts with various biological targets, particularly in the realm of enzyme inhibition. Its structure allows it to act as a potent inhibitor of specific kinases involved in cell cycle regulation.

Key Findings:

- Kinase Inhibition : The compound has shown significant inhibitory effects on monopolar spindle 1 (MPS1), which plays a crucial role in cell division. The IC50 values reported for MPS1 inhibition range from 0.008 μM to 3.66 μM depending on structural modifications made to the pyrazole core .

Antitumor Activity

Several studies have highlighted the antitumor potential of compounds related to this pyrazole derivative. For instance:

- In vivo studies demonstrated that derivatives exhibited significant antitumor activity in xenograft models for leukemia and breast cancer .

Cytotoxicity

The compound's cytotoxic effects have also been evaluated:

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound has been classified with warnings indicating potential skin and eye irritation (H315 and H319) at high concentrations .

Applications

The versatility of 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole extends beyond pharmacology:

- Pharmaceutical Development : It serves as a building block for synthesizing novel therapeutic agents targeting various diseases.

- Material Science : The compound is utilized in creating advanced materials due to its unique chemical properties .

Study 1: MPS1 Inhibition

A study focused on the development of selective inhibitors for MPS1 revealed that structural modifications to the pyrazole core significantly enhanced potency and selectivity towards MPS1 over other kinases. The introduction of methoxy groups improved binding affinity due to favorable interactions within the kinase's active site .

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| Original Pyrazole | 3.66 | Moderate potency |

| Modified Pyrazole | 0.008 | Highly potent |

Study 2: Anticancer Efficacy

In another study involving xenograft models of breast cancer (MDA-MB-231), administration of the compound resulted in a notable reduction in tumor size compared to controls, highlighting its potential as an effective therapeutic agent .

Q & A

Basic: What are the primary synthetic applications of this compound in organic chemistry?

This boronate-containing pyrazole is widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl systems. Its boronated moiety enables Pd-catalyzed coupling with aryl/heteroaryl halides (e.g., bromides or iodides) under mild conditions. For example, it has been employed in synthesizing androgen receptor antagonists (via coupling with 4-bromo-2-chlorobenzonitrile using Pd(OAc)₂, triphenylphosphine, and a Na₂CO₃/THF-water solvent system) and as a key intermediate in M1 muscarinic acetylcholine receptor modulators . The reaction typically requires a base (e.g., Na₂CO₃) and a Pd catalyst (e.g., PdCl₂(PPh₃)₂) .

Basic: What safety precautions are essential when handling this compound?

Critical precautions include:

- Personal protective equipment (PPE): Wear gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods to prevent inhalation of dust or vapors.

- Storage: Keep in a dry, airtight container away from heat and light (≤4°C recommended) .

- Waste disposal: Follow institutional guidelines for boronate waste, as improper disposal may harm aquatic ecosystems .

Basic: How is the structure of this compound confirmed post-synthesis?

- Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum shows characteristic peaks for the pyrazole ring (δ 6.5–8.0 ppm), tetramethyl dioxaborolane (δ 1.0–1.3 ppm), and chloro substituent (split patterns depend on neighboring groups) .

- X-ray crystallography: Software like SHELXL refines crystal structures by analyzing diffraction data. For example, SHELXL’s robust algorithms handle twinned data or high-resolution refinements, ensuring accurate bond-length/angle measurements .

Advanced: How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronate ester?

Key variables to optimize:

- Catalyst system: Pd(OAc)₂ with monodentate ligands (e.g., PPh₃) is common, but bidentate ligands (e.g., dppf) may improve yield for sterically hindered substrates .

- Solvent: Acetonitrile-water mixtures (e.g., 4:1 v/v) balance solubility and reaction efficiency. Polar aprotic solvents like THF are alternatives but may slow hydrolysis .

- Temperature: Reactions often proceed at 80–100°C; microwave-assisted synthesis can reduce time .

- Base selection: Na₂CO₃ or K₂CO₃ are preferred for aqueous compatibility, while Cs₂CO₃ may enhance reactivity in anhydrous conditions .

Advanced: What strategies address competing side reactions when functionalizing the pyrazole ring?

- Protecting groups: Use tetrahydropyran (THP) to shield the pyrazole nitrogen during alkylation or halogenation. For example, THP-protected pyrazoles enable selective borylation at the 4-position .

- Regioselective substitution: Direct functionalization via electrophilic aromatic substitution (e.g., nitration) requires careful control of reaction conditions (temperature, acid strength) to avoid multiple substitutions .

Advanced: How to resolve discrepancies in catalytic efficiency reported across studies?

- Variable analysis: Compare catalyst loading (e.g., 1–5 mol% Pd), ligand ratios (1:1 to 1:3 Pd:P), and solvent purity. Trace oxygen or moisture can deactivate catalysts .

- Data normalization: Use turnover number (TON) or turnover frequency (TOF) metrics instead of yield alone. For example, a study reporting low yield may still have high TON if catalyst loading is minimal .

Advanced: What computational methods predict the environmental impact of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.